



# Application Notes and Protocols for Subcutaneous Administration of ATL1102 in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MG-1102   |           |
| Cat. No.:            | B15138660 | Get Quote |

These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of ATL1102 and its murine surrogate in research animals, intended for researchers, scientists, and drug development professionals.

### Introduction

ATL1102 is a second-generation 2'-O-methoxyethyl (2'-MOE) gapmer antisense oligonucleotide designed to target human CD49d mRNA.[1][2][3] CD49d is the alpha subunit of the Very Late Antigen-4 (VLA-4) integrin, which is expressed on the surface of lymphocytes and plays a crucial role in their migration to sites of inflammation.[1][3] By binding to CD49d mRNA, ATL1102 initiates the degradation of the mRNA by RNase H, leading to a down-regulation of CD49d protein expression.[1][2] This mechanism reduces the survival, activation, and migration of lymphocytes, thereby mitigating inflammation.[1][2][3] Due to its immunomodulatory properties, ATL1102 has been investigated for the treatment of inflammatory diseases such as Duchenne Muscular Dystrophy (DMD) and Relapsing-Remitting Multiple Sclerosis (RRMS).[1][4]

It is important to note that ATL1102 is specific to human CD49d RNA and is not homologous to the corresponding sequence in mice.[1][2] Therefore, preclinical studies in mouse models, such as the mdx mouse model for DMD, have utilized a mouse-specific 2'MOE gapmer CD49d antisense oligonucleotide, ISIS 348574.[1][2]



# **Signaling Pathway of ATL1102**



Click to download full resolution via product page



Caption: Mechanism of action of ATL1102.

## **Data Presentation**

**Table 1: Summary of ATL1102 Dosing in Human Clinical** 

**Trials** 

| Indication                                                 | Dosage                                                    | Administrat<br>ion Route | Study<br>Duration | Key<br>Findings                                                                             | Reference    |
|------------------------------------------------------------|-----------------------------------------------------------|--------------------------|-------------------|---------------------------------------------------------------------------------------------|--------------|
| Duchenne<br>Muscular<br>Dystrophy<br>(DMD)                 | 25 mg, once<br>weekly                                     | Subcutaneou<br>s         | 24 weeks          | Generally safe and well- tolerated; stabilization of muscle disease progression parameters. | [1][2][3][5] |
| Relapsing-<br>Remitting<br>Multiple<br>Sclerosis<br>(RRMS) | 200 mg, three<br>times in week<br>1, then twice<br>weekly | Subcutaneou<br>s         | 8 weeks           | Significant reduction in inflammatory brain lesions and circulating lymphocytes.            | [1][2][4]    |

# Table 2: Summary of ISIS 348574 (Mouse Surrogate) Dosing in Preclinical Studies



| Animal<br>Model | Dosage                               | Administrat<br>ion Route                      | Study<br>Duration | Key<br>Findings                                                                        | Reference |
|-----------------|--------------------------------------|-----------------------------------------------|-------------------|----------------------------------------------------------------------------------------|-----------|
| mdx Mouse       | 5 mg/kg/week<br>and 20<br>mg/kg/week | Not explicitly stated, presumed subcutaneou s | 6 weeks           | Reduced CD49d mRNA expression in muscle; decreased contraction- induced muscle damage. | [5]       |

# Experimental Protocols Experimental Workflow for Subcutaneous Injection in Mice





Click to download full resolution via product page

Caption: Workflow for subcutaneous injection.



# Detailed Protocol: Subcutaneous Administration of ATL1102 Murine Surrogate (ISIS 348574) in Mice

- 1. Materials
- ATL1102 murine surrogate (e.g., ISIS 348574)
- Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline
- Sterile insulin syringes with permanently attached needles (e.g., 27-30 gauge)
- 70% ethanol
- Appropriate personal protective equipment (PPE)
- Animal scale
- Animal restrainer (optional)
- 2. Animal Models
- Species: Mouse (e.g., C57BL/10ScSn-Dmdmdx/J, commonly known as mdx)
- Acclimatization: Animals should be acclimatized to the facility for a minimum of 7 days prior to the start of the experiment.
- 3. Formulation Preparation
- The ATL1102 drug product for human use is a 150 mg/mL sterile, aqueous solution in Water for Injection, with the pH adjusted to 7.4.[6]
- For animal studies, reconstitute the lyophilized murine surrogate oligonucleotide in sterile PBS or 0.9% saline to the desired stock concentration.
- Further dilute the stock solution with sterile PBS or saline to achieve the final dosing concentration. The final volume for subcutaneous injection in mice should typically not exceed 200  $\mu$ L.



#### 4. Dosing

 Dosage: Based on preclinical studies, doses of 5 mg/kg and 20 mg/kg administered weekly have been used for the mouse-specific CD49d ASO.[5] The appropriate dose should be determined based on the specific study objectives.

#### Calculation:

- Weigh each animal immediately before dosing.
- Calculate the required dose volume:
  - Dose (mg) = Animal Weight (kg) x Dosage (mg/kg)
  - Injection Volume (mL) = Dose (mg) / Concentration (mg/mL)

#### 5. Subcutaneous Injection Procedure

- Restraint: Gently restrain the mouse. This can be done manually by scruffing the neck to immobilize the head and body, or by using a commercial restraint device.
- Injection Site: The preferred site for subcutaneous injection is the loose skin over the dorsal midline, between the shoulder blades. This area has a lower density of sensory nerves and is less likely to be disturbed by the animal.
- Site Preparation: While not always necessary for subcutaneous injections in a clean environment, the injection site can be wiped with 70% ethanol.

#### Injection:

- Gently lift the skin with your thumb and forefinger to create a "tent."
- Insert a sterile 27-30 gauge needle, bevel up, into the base of the tented skin. The needle should be parallel to the spine to avoid entering the muscle tissue or peritoneal cavity.
- Gently aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new site.



- Slowly inject the calculated volume of the solution.
- Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
- Site Rotation: For studies involving repeated injections, it is advisable to rotate injection sites to minimize local irritation.
- 6. Post-Administration Monitoring
- Immediate Observation: Observe the animal for at least 30 minutes post-injection for any immediate adverse reactions (e.g., distress, lethargy).
- Injection Site Monitoring: Monitor the injection site daily for the first few days after injection and then periodically for signs of erythema, swelling, or other local reactions.[7]
- General Health: Monitor the animals' general health, including body weight, food and water consumption, and overall behavior, throughout the study.
- Sample Collection: At predetermined time points, collect blood samples for pharmacokinetic analysis and tissues for pharmacodynamic assessment of CD49d mRNA and protein levels.
- 7. Considerations for Non-Human Primates
- Preclinical toxicology studies for ATL1102 have been conducted in monkeys.
- While specific protocols are not detailed in the provided search results, general procedures
  for subcutaneous administration of antisense oligonucleotides in non-human primates would
  be followed.[8] These typically involve larger injection volumes and may require sedation for
  safe and accurate administration. The abdomen and back are common injection sites.

# Disclaimer

This document is intended for research purposes only and should be used by trained professionals in a laboratory setting. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice | PLOS One [journals.plos.org]
- 2. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2 open-label study of the safety and efficacy of weekly dosing of ATL1102 in patients with non-ambulatory Duchenne muscular dystrophy and pharmacology in mdx mice
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD49d antisense drug ATL1102 reduces disease activity in patients with relapsingremitting MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. Antisense ATL1102 Final Phase II DMD Results Meet Primary Endpoint and Exceed Expectations on Secondary Endpoints BioSpace [biospace.com]
- 8. Antisense Oligonucleotides Delivered to the Mouse CNS Ameliorate Symptoms of Severe Spinal Muscular Atrophy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Subcutaneous Administration of ATL1102 in Research Animals]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15138660#subcutaneous-injection-protocol-for-atl1102-in-research-animals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com